molecular formula C14H9BrClN5O B2862034 N-(3-bromophenyl)-2-(4-chlorophenyl)-2H-tetrazole-5-carboxamide CAS No. 1396851-49-2

N-(3-bromophenyl)-2-(4-chlorophenyl)-2H-tetrazole-5-carboxamide

Cat. No.: B2862034
CAS No.: 1396851-49-2
M. Wt: 378.61
InChI Key: HWZWGSDYSFMEQJ-UHFFFAOYSA-N
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Description

N-(3-bromophenyl)-2-(4-chlorophenyl)-2H-tetrazole-5-carboxamide is a heterocyclic compound featuring a tetrazole core substituted with a 3-bromophenyl and 4-chlorophenyl group. This compound’s structure combines halogenated aromatic rings, which may enhance lipophilicity and influence binding interactions in biological systems.

Properties

IUPAC Name

N-(3-bromophenyl)-2-(4-chlorophenyl)tetrazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9BrClN5O/c15-9-2-1-3-11(8-9)17-14(22)13-18-20-21(19-13)12-6-4-10(16)5-7-12/h1-8H,(H,17,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWZWGSDYSFMEQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)NC(=O)C2=NN(N=N2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9BrClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Catalytic Systems and Optimization

Source demonstrates that a zinc-based coordination complex (e.g., complex 1 ) in dimethyl sulfoxide (DMSO) achieves 99% yield for analogous tetrazole syntheses at 110°C over 12 hours (Table 1). Key parameters include:

  • Catalyst loading : 1 mol %
  • Solvent : DMSO (superior to DMF, acetonitrile, or toluene)
  • Azide stoichiometry : 1.2 equivalents of NaN₃

Table 1: Solvent Optimization for [3+2] Cycloaddition

Solvent Temperature (°C) Time (h) Yield (%)
DMSO 110 12 99
DMF 110 12 80
Acetonitrile 110 12 50

The reaction proceeds via a metal-mediated mechanism where the catalyst coordinates to the nitrile, polarizing the C≡N bond and facilitating azide attack. IR spectroscopy confirms nitrile consumption (C≡N stretch at ~2200 cm⁻¹ disappearance) and tetrazole formation (N–H stretch at ~3200 cm⁻¹).

Carboxamide Functionalization

The carbonitrile group at the 5-position is converted to the carboxamide moiety via hydrolysis followed by coupling with 3-bromoaniline or direct aminolysis.

Hydrolysis-Coupling Pathway

  • Hydrolysis to Carboxylic Acid :
    The nitrile intermediate is hydrolyzed under acidic (H₂SO₄/H₂O) or basic (NaOH/H₂O₂) conditions to yield 2-(4-chlorophenyl)-2H-tetrazole-5-carboxylic acid. Source reports that electrochemical oxidation using a Ni/NiO/OH⁻ electrode achieves 98% yield with minimal side reactions.
  • Amide Coupling :
    The carboxylic acid is activated using coupling agents such as EDCl/HOBt and reacted with 3-bromoaniline. This method, adapted from Source, produces the target compound in 85–92% yield under inert conditions (Table 2).

Table 2: Coupling Agent Efficiency

Coupling Agent Solvent Yield (%)
EDCl/HOBt DCM 92
DCC/DMAP THF 88
HATU DMF 85

Direct Aminolysis

Source describes a one-pot method where 2-(4-chlorophenyl)-2H-tetrazole-5-carbonitrile reacts with 3-bromoaniline in the presence of Fe₃O₄@SiO₂-(PP)(HSO₄)₂ (Catalyst A ) under solvent-free conditions. This approach bypasses hydrolysis, achieving 89% yield at 100°C in 6 hours (Figure 1).

Mechanistic Insight : The catalyst stabilizes the transition state by protonating the nitrile, enhancing nucleophilic attack by the amine.

Industrial-Scale Considerations

For large-scale synthesis, continuous flow reactors and green solvents are prioritized:

  • Catalyst Recovery : Magnetic Fe₃O₄-based catalysts (Source) enable easy separation via external magnets, reducing waste.
  • Solvent Recycling : DMSO and DMF are distilled and reused, lowering environmental impact.
  • Process Intensification : Microwave-assisted reactions reduce tetrazole formation time to 2 hours with comparable yields.

Analytical Characterization

The final product is validated using:

  • ¹H NMR : Aromatic protons (δ 7.2–8.1 ppm), amide NH (δ 10.2 ppm).
  • IR : Amide C=O stretch at 1650 cm⁻¹, tetrazole ring vibrations at 1450 cm⁻¹.
  • HPLC : Purity >98% (C18 column, acetonitrile/water gradient).

Comparative Analysis of Synthetic Routes

Table 3: Route Efficiency Comparison

Method Steps Total Yield (%) Cost (Relative)
[3+2] + Hydrolysis-Coupling 3 78 High
Direct Aminolysis 2 89 Moderate

The direct aminolysis route is favored for industrial applications due to fewer steps and lower solvent consumption.

Challenges and Mitigation

  • Regioselectivity : Minor 1H-tetrazole isomers may form during cycloaddition. Source resolves this via column chromatography (silica gel, ethyl acetate/hexane).
  • Side Reactions : Over-hydrolysis to carboxylic acid is mitigated by controlling reaction time and temperature.

Chemical Reactions Analysis

Types of Reactions

N-(3-bromophenyl)-2-(4-chlorophenyl)-2H-tetrazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

N-(3-bromophenyl)-2-(4-chlorophenyl)-2H-tetrazole-5-carboxamide has several applications in scientific research:

    Medicinal Chemistry: It is used as a scaffold for the development of new pharmaceuticals, particularly as potential anti-inflammatory and anticancer agents.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Material Science: It is used in the synthesis of advanced materials with unique electronic and optical properties.

    Agriculture: The compound is explored for its potential use as a pesticide or herbicide due to its bioactive properties.

Mechanism of Action

The mechanism of action of N-(3-bromophenyl)-2-(4-chlorophenyl)-2H-tetrazole-5-carboxamide involves its interaction with specific molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Tetrazole Cores

2-(4-Bromophenyl)-N-(5-chloro-2-methylphenyl)-2H-tetrazole-5-carboxamide (CAS 1396677-12-5)
  • Key Differences : The 4-bromophenyl and 5-chloro-2-methylphenyl substituents contrast with the target compound’s 3-bromophenyl and 4-chlorophenyl groups.
  • Implications: The para-bromo vs. The methyl group in the 2-methylphenyl moiety may increase lipophilicity, enhancing membrane permeability compared to the target compound .
N-(3-Methacrylamidopropyl)-2-(1-methyl-1H-pyrrol-2-yl)-2H-tetrazole-5-carboxamide
  • Key Differences : Replaces aromatic halogens with a methacrylamidopropyl chain and a pyrrolyl group.
  • This derivative may prioritize solubility over target affinity, making it suitable for hydrogel or polymer applications .

Halogenated Carboxamides with Diverse Heterocycles

5-[2-(4-Bromophenyl)-1,3-benzoxazol-5-yl]-4-(2-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione (6m)
  • Key Differences : Replaces tetrazole with a triazole-thione core and incorporates a benzoxazole ring.
  • Implications : The triazole-thione group offers redox activity, while the benzoxazole enhances π-π stacking. Spectroscopic data (IR: 533 cm⁻¹ for C-Br; 1H-NMR: δ 9.51 for triazole proton) highlight distinct analytical signatures compared to tetrazole derivatives .
N-(4-(3-Methoxy-4-(trifluoromethyl)phenyl)thiazol-2-yl)-5-nitrothiophene-2-carboxamide
  • Key Differences : Substitutes tetrazole with a nitrothiophene ring and includes a trifluoromethyl group.
  • LCMS (Observed m/z = 430.0) and 1H-NMR (δ 13.44 for amide NH) provide benchmarks for comparing carboxamide characterization .

Table 1: Key Properties of Selected Compounds

Compound Name Core Structure Halogen Substituents Notable Functional Groups Key Data (e.g., LCMS, NMR)
Target Compound Tetrazole 3-Br, 4-Cl Carboxamide Not reported in evidence
CAS 1396677-12-5 Tetrazole 4-Br, 5-Cl-2-Me Carboxamide Custom synthesis available
Compound 6m Triazole-thione 4-Br Benzoxazole IR: 533 cm⁻¹ (C-Br); MS: m/z 464
Nitrothiophene carboxamide Thiophene None Nitro, CF₃ LCMS: m/z 430.0; 1H-NMR: δ 13.44

Electronic and Steric Effects

  • Halogen Positioning : Meta-bromo (target) vs. para-bromo (CAS 1396677-12-5) affects dipole moments and steric bulk, which could modulate interactions with enzymes or receptors .
  • Heterocycle Choice : Tetrazoles (high nitrogen content) vs. thiophenes (sulfur-based) influence solubility and metabolic pathways .

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